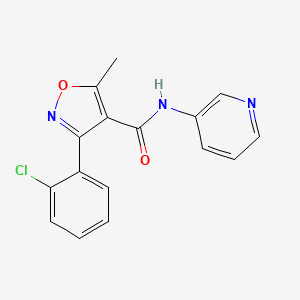3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide
CAS No.: 5549-40-6
Cat. No.: VC10806921
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5549-40-6 |
|---|---|
| Molecular Formula | C16H12ClN3O2 |
| Molecular Weight | 313.74 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-N-pyridin-3-yl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H12ClN3O2/c1-10-14(16(21)19-11-5-4-8-18-9-11)15(20-22-10)12-6-2-3-7-13(12)17/h2-9H,1H3,(H,19,21) |
| Standard InChI Key | ZYDFDUCKVZYMRC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure (C₁₆H₁₂ClN₃O₂) comprises:
-
Isoxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2.
-
Substituents:
-
2-Chlorophenyl group at position 3.
-
Methyl group at position 5.
-
Carboxamide group at position 4, linked to a pyridine ring.
-
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂ClN₃O₂ | Calculated |
| Molecular Weight | 313.74 g/mol | |
| LogP (Partition Coefficient) | ~2.1 (estimated) | |
| Hydrogen Bond Acceptors | 4 |
The presence of the pyridine and chlorophenyl groups enhances lipophilicity, potentially improving blood-brain barrier permeability .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multi-step process, with 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid as a critical intermediate. A patented method outlines the following steps:
-
Formation of Isoxazolecarboxylic Acid:
-
Amidation with 3-Aminopyridine:
-
The carboxylic acid intermediate is treated with thionyl chloride to form the acyl chloride.
-
Subsequent reaction with 3-aminopyridine in tetrahydrofuran (THF) produces the target carboxamide.
-
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Catalyst |
|---|---|---|
| Temperature | 145–150°C | Tetrabutyl urea |
| Solvent | Orthodichlorobenzene | – |
| Molar Ratio (Acid:Triphosgene) | 1:0.5 |
This method minimizes waste and achieves high yields (>95%) , making it industrially viable.
Pharmacological Profile
Anticancer Activity
Isoxazolecarboxamides exhibit tubulin polymerization inhibition, akin to combretastatin A-4 . For example, analogs like 34 and 35 (IC₅₀: 0.04–12.00 µM) disrupt microtubule assembly in leukemia and prostate cancer cells . The pyridine moiety in 3-(2-chlorophenyl)-5-methyl-N-3-pyridinyl-4-isoxazolecarboxamide may enhance DNA intercalation, though direct evidence requires further study.
Anti-Inflammatory Properties
Structurally similar compounds (e.g., 4,5-diphenyl-4-isoxazolines) show COX-2 selectivity (IC₅₀: 0.95 µM) . The chloro substituent on the phenyl ring enhances binding to COX-2’s hydrophobic pocket, suggesting potential utility in inflammation management .
Applications in Drug Development
Kinase Inhibition
Isoxazole derivatives inhibit kinases like CK1δ (IC₅₀: 0.23 µM) , which regulate circadian rhythms and neurodegenerative diseases. The carboxamide group in this compound may chelate ATP-binding sites, a mechanism observed in p38α MAPK inhibitors .
Future Perspectives
-
Targeted Drug Delivery: Conjugation with nanoparticles could mitigate off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring’s substituents may optimize pharmacokinetics.
-
Clinical Trials: Prioritize testing in models of inflammation-driven cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume